(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile
CAS No.: 277756-76-0
Cat. No.: VC21472002
Molecular Formula: C17H12N2OS2
Molecular Weight: 324.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 277756-76-0 |
|---|---|
| Molecular Formula | C17H12N2OS2 |
| Molecular Weight | 324.4g/mol |
| IUPAC Name | (Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile |
| Standard InChI | InChI=1S/C17H12N2OS2/c1-20-14-6-4-12(5-7-14)16-11-22-17(19-16)13(10-18)9-15-3-2-8-21-15/h2-9,11H,1H3/b13-9- |
| Standard InChI Key | AQJDBWKEYCVPLY-LCYFTJDESA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CS3)/C#N |
| SMILES | COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CS3)C#N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CS3)C#N |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile has a molecular formula of C17H12N2OS2 and a molecular weight of 324.42 g/mol. The compound features several key functional groups, including a thiazole ring, a methoxy-substituted phenyl ring, a thiophene ring, and a nitrile group, all of which contribute to its chemical properties and reactivity.
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 277756-76-0 |
| Molecular Formula | C17H12N2OS2 |
| Molecular Weight | 324.42 g/mol |
| IUPAC Name | (Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile |
| InChI | InChI=1S/C17H12N2OS2/c1-20-14-6-4-12(5-7-14)16-11-22-17(19-16)13(10-18)9-15-3-2-8-21-15/h2-9,11H,1H3/b13-9- |
| InChI Key | AQJDBWKEYCVPLY-LCYFTJDESA-N |
Isomerism and Structural Variants
The most significant isomeric form of this compound is its E (trans) isomer, where the thiophene and thiazole groups are positioned on opposite sides of the carbon-carbon double bond. The Z-isomer, as indicated in the name of the compound, has these groups on the same side of the double bond.
This geometric isomerism is particularly important for biological activity. Studies on structurally similar compounds have revealed that the cis-configuration (Z-isomer) of the olefinic bond is often a critical structural element for biological activity . The specific spatial arrangement provided by the Z-configuration may be necessary for optimal interaction with biological targets such as enzymes or receptors.
In addition to geometric isomers, structural variants of this compound include those with different substitution patterns on the phenyl ring. For example, a closely related compound, (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile (CAS: 476675-19-1), differs only in the position of the methoxy group on the phenyl ring (3-position instead of 4-position). Such positional isomers can exhibit different biological activities due to altered spatial arrangements and electronic properties.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile typically involves a multi-step process that requires careful control of reaction conditions to ensure the formation of the desired Z-isomer. Based on synthetic approaches for similar compounds, the following general synthetic route can be proposed:
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Formation of the thiazole core: This typically involves a cyclization reaction between a thioamide and an α-haloketone. For the specific case of 4-(4-methoxyphenyl)thiazole, the reaction might involve a 4-methoxyphenyl-substituted thioamide or the introduction of the 4-methoxyphenyl group at a later stage.
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Functionalization of the thiazole ring: The thiazole ring is modified to introduce a group that can later participate in the formation of the acrylonitrile bridge, such as an acetonitrile or aldehyde group at the 2-position.
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Formation of the acrylonitrile bridge: A key step in the synthesis is the formation of the carbon-carbon double bond with the correct Z-configuration. This is often achieved through a Knoevenagel condensation reaction. For similar compounds, this has been accomplished by reacting a thiazole-containing acetonitrile derivative with an appropriate aldehyde (such as thiophene-2-carbaldehyde) under basic conditions .
The Knoevenagel condensation is particularly important for forming the carbon-carbon double bond with the correct stereochemistry. The reaction conditions can be adjusted to favor the formation of the Z-isomer over the E-isomer, typically through the choice of solvent, base, and reaction temperature.
Reaction Conditions and Parameters
The specific reaction conditions for the synthesis of (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile would need to be carefully controlled to achieve high yield and stereoselectivity. Based on the synthesis of similar compounds, the following conditions might be employed:
For the Knoevenagel condensation step:
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Solvent: Ethanol or other polar solvents
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Catalyst: Triethylamine (TEA) or other basic catalysts
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Temperature: Room temperature (approximately 25°C)
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Reaction time: Varied depending on reactivity (typically 18 minutes to several hours)
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Purification: Filtration, washing with ethanol, and recrystallization
For example, a similar compound was synthesized using Knoevenagel condensation between equimolar amounts of a benzothiazole-containing acetonitrile and an aldehyde, with ethanol as the solvent and triethylamine as the catalyst, at room temperature for 18 minutes .
Purification and Characterization
After synthesis, the compound typically requires purification to remove any side products or unreacted starting materials. Common purification methods include:
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Recrystallization: The crude product can be recrystallized from appropriate solvents (such as ethanol) to obtain pure crystals suitable for further characterization.
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Column Chromatography: Silica gel chromatography using appropriate solvent systems (such as ethyl acetate/petroleum ether mixtures) can be used to separate the desired product from impurities.
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Preparative HPLC: For higher purity requirements, preparative high-performance liquid chromatography can be employed.
The purified compound can then be characterized using various analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR can confirm the structure and stereochemistry of the compound. For the Z-isomer, the olefinic proton typically shows a characteristic chemical shift and coupling pattern.
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Mass Spectrometry: This can confirm the molecular weight and fragmentation pattern of the compound.
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Infrared (IR) Spectroscopy: This can identify key functional groups, particularly the nitrile (-C≡N) stretch.
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X-ray Crystallography: For definitive confirmation of the three-dimensional structure and Z-configuration.
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Elemental Analysis: To confirm the elemental composition (C, H, N, S, O) of the compound.
Chemical Reactivity and Transformations
Oxidation and Reduction Reactions
Oxidation Reactions:
The thiophene ring is particularly susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2), meta-chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4), or chromium trioxide (CrO3). The methoxy group can also be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions:
Several functional groups in the compound can undergo reduction:
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The carbon-carbon double bond can be hydrogenated to form a saturated alkane.
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The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen with appropriate catalysts.
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The heterocyclic rings can also be partially or fully reduced under certain conditions.
Substitution and Addition Reactions
Substitution Reactions:
The aromatic rings (thiophene, thiazole, and phenyl) can undergo electrophilic aromatic substitution reactions. The thiophene ring, being electron-rich, is particularly reactive toward electrophiles such as halogens (Cl2, Br2) or nitrating agents. The methoxy group on the phenyl ring can undergo nucleophilic substitution under strong basic or acidic conditions.
Addition Reactions:
The carbon-carbon double bond in the acrylonitrile moiety can participate in various addition reactions:
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Halogenation: Addition of halogens (Cl2, Br2) to form dihalides.
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Hydrohalogenation: Addition of hydrogen halides (HCl, HBr) to form haloalkanes.
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Hydration: Addition of water in the presence of acid catalysts to form alcohols.
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Michael Addition: As an α,β-unsaturated nitrile, the compound can act as a Michael acceptor, reacting with various nucleophiles.
The nitrile group can also undergo addition reactions, such as the addition of water to form amides or the addition of organometallic reagents to form ketones after hydrolysis.
Mechanism of Action
The potential mechanism of action of (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile would likely depend on its specific biological targets. Based on studies of structurally related compounds, several mechanisms can be proposed:
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Tubulin Binding and Microtubule Disruption: Similar to other compounds in this class, it may bind to the colchicine binding site on tubulin, preventing microtubule polymerization. This disruption of microtubule dynamics interferes with mitotic spindle formation, leading to cell cycle arrest and apoptosis in rapidly dividing cells such as cancer cells .
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Acetylcholinesterase Inhibition: As a member of the heteroaryl-acrylonitrile family, the compound may act as an acetylcholinesterase inhibitor (AChEI) . By inhibiting this enzyme, it would prevent the breakdown of acetylcholine, a neurotransmitter important for cognitive function, potentially making it relevant for treating neurological disorders such as Alzheimer's disease.
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Molecular Interactions: The compound's structure suggests it might engage in various molecular interactions with biological targets:
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Hydrogen bonding through the nitrogen atoms in the thiazole ring and the nitrile group
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π-π stacking interactions through the aromatic rings
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Hydrophobic interactions through the thiophene and phenyl rings
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Polar interactions through the methoxy group
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The Z-configuration of the olefinic bond is particularly important for these interactions, as it positions the aromatic rings in a specific spatial arrangement that optimizes binding to the target protein .
Structure-Activity Relationship Studies
Comparison with Structural Analogs
Several structural analogs of (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile have been studied, providing insights into the impact of structural modifications on biological activity:
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Position of the Methoxy Group: (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile differs only in the position of the methoxy group on the phenyl ring (3-position instead of 4-position). Such positional isomers can exhibit different biological activities due to altered spatial arrangements and electronic properties.
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Number of Methoxy Groups: Compounds with multiple methoxy groups, such as trimethoxyphenyl derivatives, have shown enhanced anticancer activity . The additional methoxy groups can provide more sites for hydrogen bonding and influence the electronic properties of the molecule.
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Heterocyclic Ring Substitutions: Replacing the thiophene or thiazole rings with other heterocycles can significantly impact activity. For instance, compounds with indole or benzofuran moieties instead of thiophene have exhibited pote
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